Syringetin-3-O-rutinoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

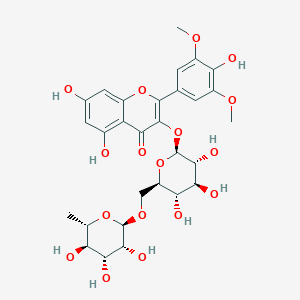

Syringetin-3-O-rutinoside is a naturally occurring flavonoid glycoside. It is a derivative of syringetin, which is an O-methylated flavonol. This compound is found in various plants, including red grapes and certain berries. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of syringetin-3-O-rutinoside typically involves the glycosylation of syringetin. One common method is the enzymatic glycosylation using glycosyltransferases, which attach a rutinoside moiety to the syringetin molecule. The reaction conditions often include a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity .

Industrial Production Methods

Industrial production of this compound can be achieved through high-speed counter-current chromatography (HSCCC). This technique allows for the preparative isolation and purification of flavonoids from plant extracts. The process involves the use of a two-phase solvent system, such as n-hexane–n-butanol–water, to separate and purify the compound .

化学反応の分析

Types of Reactions

Syringetin-3-O-rutinoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace specific functional groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

科学的研究の応用

Syringetin-3-O-rutinoside has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the chemical behavior of flavonoid glycosides.

Biology: The compound is investigated for its role in plant defense mechanisms and its interactions with other biomolecules.

Medicine: this compound is studied for its potential therapeutic effects, including its antioxidant, anti-inflammatory, and anticancer properties.

Industry: It is used in the development of natural health products and dietary supplements

作用機序

The mechanism of action of syringetin-3-O-rutinoside involves its interaction with various molecular targets and pathways. It exerts its effects through:

類似化合物との比較

Syringetin-3-O-rutinoside is similar to other flavonoid glycosides, such as:

Isorhamnetin-3-O-rutinoside: Known for its antioxidant and anti-inflammatory properties.

Quercetin-3-O-rutinoside: Widely studied for its cardiovascular benefits.

Kaempferol-3-O-rutinoside: Investigated for its anticancer and anti-inflammatory effects

What sets this compound apart is its unique combination of methylation and glycosylation, which enhances its metabolic stability and bioavailability compared to non-methylated flavonoids .

生物活性

Syringetin-3-O-rutinoside is a flavonoid glycoside that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. The findings are supported by various studies, case analyses, and relevant data tables.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties , which are crucial for neutralizing free radicals in biological systems. This activity is attributed to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Mechanism : The compound's antioxidant effect is linked to its structure, which allows it to donate electrons and stabilize free radicals.

- Research Findings : Studies have shown that syringetin derivatives can reduce oxidative stress markers in various cell lines, enhancing cellular viability under oxidative conditions .

2. Anticancer Properties

This compound has been investigated for its anticancer potential , particularly in the context of lung cancer and other malignancies.

- In Vitro Studies : Research indicates that syringetin can suppress osteoclastogenesis in human lung adenocarcinoma cells (A549 and CL1-5) in a dose-dependent manner. This effect involves the activation of signaling pathways such as SMAD1/5/8 and ERK1/2, promoting apoptosis in cancer cells .

| Cell Line | Effect of this compound | Mechanism |

|---|---|---|

| A549 | Inhibition of cell proliferation | Activation of apoptosis |

| H1299 | Enhanced radiosensitivity | Caspase-3-mediated apoptosis |

| CL1-5 | Suppression of osteoclastogenesis | SMAD/ERK pathway activation |

3. Anti-inflammatory Effects

The anti-inflammatory effects of this compound are noteworthy, particularly in modulating cytokine production.

- Cytokine Modulation : The compound has been shown to increase levels of pro-inflammatory mediators while also exhibiting immunomodulatory effects .

- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation, syringetin demonstrated a significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.

4. Antimicrobial Activity

This compound displays antimicrobial properties against various pathogens.

- Inhibition Zones : The compound exhibited inhibition zones ranging from 10 mm to 15 mm against bacteria such as Staphylococcus aureus and Streptococcus pyogenes .

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Streptococcus pyogenes | 12 |

| Enterococcus faecalis | 10 |

5. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in relation to Alzheimer's disease.

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O17/c1-9-18(32)22(36)24(38)28(43-9)42-8-16-20(34)23(37)25(39)29(45-16)46-27-21(35)17-12(31)6-11(30)7-13(17)44-26(27)10-4-14(40-2)19(33)15(5-10)41-3/h4-7,9,16,18,20,22-25,28-34,36-39H,8H2,1-3H3/t9-,16+,18-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDMLCWSGGUHGK-MWLOISQDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)OC)O)OC)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)OC)O)OC)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。